2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)5-4(1-2-12)3-10-11-5/h3,12H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGDQQZYWOMJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted the compound's ability to induce apoptosis in breast cancer cells, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown efficacy against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Anti-inflammatory Properties
In addition to its anticancer and enzyme inhibition activities, 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol has demonstrated anti-inflammatory effects. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which is beneficial in treating conditions such as arthritis and other inflammatory diseases.
Herbicide Development
The unique trifluoromethyl group present in this compound enhances its biological activity, making it a potential candidate for herbicide development. Research indicates that pyrazole derivatives can act as effective herbicides by inhibiting specific metabolic pathways in plants, leading to selective weed control without harming crops .
Pesticide Formulation
Moreover, the compound's properties can be utilized in formulating new pesticides. Its ability to disrupt pest metabolism can lead to more effective pest control strategies while minimizing environmental impact compared to traditional pesticides.
Development of Functional Materials
The incorporation of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol into polymer matrices has been explored for creating functional materials with enhanced thermal stability and chemical resistance. These materials can be used in various applications, including coatings and composites for industrial use .
Nanotechnology Applications
In nanotechnology, this compound can serve as a precursor for synthesizing nanomaterials with specific functionalities. Its unique chemical structure allows for the modification of surface properties of nanoparticles, which is crucial for applications in drug delivery systems and sensors.
Case Study 1: Anticancer Research
A notable case study involved synthesizing a series of pyrazole derivatives based on 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol and evaluating their anticancer activities against different cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting a pathway for further drug development.
Case Study 2: Agrochemical Efficacy
Another study focused on testing the herbicidal activity of this compound against common agricultural weeds. The findings revealed that formulations containing this pyrazole derivative exhibited higher efficacy compared to conventional herbicides, highlighting its potential role in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and analogous pyrazole derivatives:
Key Research Findings
Polarity and Solubility :
- The hydroxyl group in the target compound enhances water solubility compared to ester derivatives (e.g., –13) but reduces lipophilicity relative to -CF₃-phenyl analogs () .
- The dihydrochloride salt in improves aqueous solubility, making it suitable for drug formulations .
Biological Activity :
- Pyrazole-thiazole hybrids () exhibit antimicrobial properties due to synergistic interactions between heterocycles .
- Hydroxamic acid derivatives (e.g., ) show metal-chelating activity, relevant to enzyme inhibition (e.g., HDAC inhibitors) .
Synthetic Utility :
Biological Activity
2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol, also known as 2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol, is a compound of significant interest due to its diverse biological activities. With a molecular formula of C₆H₇F₃N₂O and a molecular weight of 180.13 g/mol, this compound has been evaluated for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory activities.
The chemical structure of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₇F₃N₂O |
| Molecular Weight | 180.13 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)pyrazol-1-yl]ethanol |
| PubChem CID | 19616490 |
| InChI Key | COJCHMBQAMZKIX-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing the trifluoromethyl group. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
For instance, one study reported that pyrazole derivatives exhibited significant antiproliferative effects on breast cancer cells, with IC₅₀ values indicating effective concentrations for inhibiting cell growth .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol have shown promising results in reducing inflammation through various mechanisms, including inhibition of cyclooxygenase (COX) enzymes. One study demonstrated that certain pyrazole derivatives had IC₅₀ values for COX inhibition significantly lower than standard anti-inflammatory drugs like diclofenac .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activities of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol. The compound was tested against several cancer cell lines and showed notable cytotoxicity, particularly against:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.0 |
| HepG2 (Liver) | 12.5 |
| A549 (Lung) | 20.0 |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
In Vivo Studies
In vivo studies involving animal models have further supported the anticancer and anti-inflammatory claims. For example, administration of similar pyrazole derivatives in mice bearing tumors resulted in significant tumor size reduction compared to control groups .
Q & A
Basic: What are the common synthetic routes for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol, and what reaction conditions optimize yield and purity?
Answer:
Synthesis typically involves:
Cyclocondensation : Reacting β-keto esters with hydrazine derivatives under acidic conditions to form the pyrazole core .
Trifluoromethyl Introduction : Using CF3-containing reagents (e.g., trifluoromethylation agents) via nucleophilic substitution or direct incorporation during cyclization .
Hydroxyl Group Formation : Reduction of a ketone intermediate (e.g., NaBH4 in methanol) to yield the ethanol moiety .
Optimization Tips :
- Temperature control (0–5°C for cyclization to prevent side reactions) .
- Reflux in ethanol for 6–8 hours to ensure complete reaction .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: What spectroscopic techniques are most effective for characterizing 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol, and what key spectral signatures should researchers expect?
Answer:
- 1H NMR : Pyrazole protons appear as doublets at δ 7.5–8.5 ppm; ethanol -CH2-OH resonates at δ 3.6–4.0 ppm .
- 19F NMR : A singlet near δ -60 to -70 ppm confirms the CF3 group .
- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 201.06 (C7H8F3N2O) with fragmentation patterns consistent with ethanol moiety cleavage .
Advanced: How does the spatial arrangement of the trifluoromethyl group influence the compound's reactivity and intermolecular interactions, and what crystallographic evidence supports this?
Answer:
X-ray crystallography of analogous pyrazole derivatives reveals:
- The CF3 group adopts a perpendicular conformation relative to the pyrazole ring, creating steric hindrance that limits π-stacking .
- Electronegative CF3 directs regioselectivity in electrophilic substitutions (e.g., preferential meta-substitution in aryl coupling reactions) .
- C–F···H–O hydrogen bonds (d = 2.8–3.0 Å) enhance crystal packing stability but reduce solubility in polar solvents .
Advanced: What strategies address contradictions in reported biological activity data for pyrazole derivatives like 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol?
Answer:
Discrepancies often arise from:
- Impurity Profiles : Use HPLC-MS to confirm ≥95% purity and exclude isomeric byproducts .
- Assay Conditions : Buffer pH affects hydroxyl group ionization; validate activity across pH 6.5–7.4 .
- Metabolite Interference : Test oxidized ketone derivatives to rule out off-target effects .
- Structure-Activity Relationship (SAR) Studies : Compare analogues with varying substituents to isolate CF3 contributions .
Advanced: What computational methods predict the pharmacokinetic properties of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-ol, and how do hydroxyl group modifications affect these predictions?
Answer:
- Molecular Dynamics (MD) Simulations : The hydroxyl group forms stable hydrogen bonds with water (hydration energy ≈ -15 kcal/mol), enhancing aqueous solubility .
- ADMET Predictors :
- Modification Strategies : Esterification improves membrane permeability but requires in vivo hydrolysis studies to assess bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
